N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro(difluoro)methoxy group, a tetrazole ring, and a sulfanylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with difluoromethyl chloroformate under basic conditions to introduce the chloro(difluoro)methoxy group.
Synthesis of the tetrazole ring: The tetrazole ring is formed by reacting 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst.
Coupling of intermediates: The final step involves coupling the chloro(difluoro)methoxyphenyl intermediate with the tetrazole intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[6-methoxy-1H-benzimidazol-2-yl]sulfanyl}acetamide
- N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Uniqueness
This compound stands out due to its combination of a chloro(difluoro)methoxy group, a tetrazole ring, and a sulfanylacetamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F2N5O2S/c17-12-3-1-2-4-13(12)25-15(22-23-24-25)28-9-14(26)21-10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXERGHEUJJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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